Cas no 2228786-44-3 (1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol)
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol
- 2228786-44-3
- EN300-1816994
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- Inchi: 1S/C7H9NO2/c1-3-7(9)6-4-5(2)10-8-6/h3-4,7,9H,1H2,2H3
- InChI Key: XDKOWNYWYOFQEN-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C(C=C)O)=N1
Computed Properties
- Exact Mass: 139.063328530g/mol
- Monoisotopic Mass: 139.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.3Ų
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816994-0.05g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1816994-0.1g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1816994-0.25g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1816994-0.5g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1816994-1.0g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1816994-2.5g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1816994-5.0g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1816994-10.0g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1816994-1g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1816994-5g |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol |
2228786-44-3 | 5g |
$3479.0 | 2023-09-19 |
1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol
1-(5-Methyl-1,2-Oxazol-3-yl)prop-2-en-1-ol: A Comprehensive Overview
The compound 1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol, identified by the CAS number No 2228786-44-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxazole derivatives, which have garnered considerable attention in recent years due to their unique structural properties and diverse biological activities. The molecule's structure consists of a propenol group attached to a substituted oxazole ring, making it a valuable candidate for further exploration in synthetic chemistry and drug discovery.
Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The 5-methyl substitution on the oxazole ring introduces steric and electronic effects that can significantly influence the compound's reactivity and bioavailability. Researchers have demonstrated that such substitutions can enhance the molecule's ability to interact with specific biological targets, such as enzymes or receptors, making it a promising lead compound for drug design.
One of the most intriguing aspects of 1-(5-methyl-1,2-oxazol-3-yl)prop-2-en-1-ol is its potential as a precursor in organic synthesis. Its structure allows for various functional group transformations, enabling the creation of more complex molecules with tailored properties. For instance, the propenol group can undergo oxidation to form an alpha,beta-diketone or reduction to yield an allylic alcohol, both of which are valuable intermediates in pharmaceutical synthesis.
In addition to its synthetic applications, this compound has shown interesting biological activities. Preclinical studies have indicated that 1-(5-methyl-1,2-oxazol-3-yl)propenol exhibits moderate antioxidant and anti-inflammatory properties. These findings suggest that it could be developed into a natural product-derived therapeutic agent for conditions associated with oxidative stress and inflammation.
The synthesis of No 2228786443 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the oxazole ring through cyclization reactions and subsequent functionalization to introduce the propenol moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both academic research and industrial applications.
From an environmental perspective, the production and handling of 1-(5-methyl-substituted oxazole derivative) adhere to strict safety protocols. Its stability under normal storage conditions makes it a practical choice for large-scale synthesis. Furthermore, its low toxicity profile has been confirmed through preliminary safety assessments, making it a safe option for use in pharmaceutical formulations.
In conclusion, 1-(5-methyl-substituted oxazole derivative) represents a significant advancement in the field of organic chemistry. Its versatile structure, combined with its promising biological activities and synthetic potential, positions it as a key player in future drug discovery efforts. As research continues to uncover new applications for this compound, its role in advancing medical science will undoubtedly grow.
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